molecular formula C18H24N2O6S2 B5249508 4-{4-[4-(Aminosulfonyl)-3-methylphenoxy]butoxy}-2-methyl-1-benzenesulfonamide

4-{4-[4-(Aminosulfonyl)-3-methylphenoxy]butoxy}-2-methyl-1-benzenesulfonamide

Cat. No.: B5249508
M. Wt: 428.5 g/mol
InChI Key: OZSGHVHNVXKTIZ-UHFFFAOYSA-N
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Description

4-{4-[4-(Aminosulfonyl)-3-methylphenoxy]butoxy}-2-methyl-1-benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes both sulfonamide and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(Aminosulfonyl)-3-methylphenoxy]butoxy}-2-methyl-1-benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(aminosulfonyl)-3-methylphenol with an appropriate butylating agent under basic conditions to form the phenoxy intermediate.

    Coupling with Benzenesulfonamide: The phenoxy intermediate is then coupled with 2-methyl-1-benzenesulfonamide using a suitable coupling reagent, such as a carbodiimide, under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(Aminosulfonyl)-3-methylphenoxy]butoxy}-2-methyl-1-benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-{4-[4-(Aminosulfonyl)-3-methylphenoxy]butoxy}-2-methyl-1-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[4-(Aminosulfonyl)-3-methylphenoxy]butoxy}-2-methyl-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. Additionally, the phenoxy and butoxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
  • 4-Amino-N-(4-methoxybenzoyl)benzenesulfonamide
  • 4-Amino-N-(1-ethyl-3-piperidinyl)benzenesulfonamide

Uniqueness

4-{4-[4-(Aminosulfonyl)-3-methylphenoxy]butoxy}-2-methyl-1-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-4-[4-(3-methyl-4-sulfamoylphenoxy)butoxy]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6S2/c1-13-11-15(5-7-17(13)27(19,21)22)25-9-3-4-10-26-16-6-8-18(14(2)12-16)28(20,23)24/h5-8,11-12H,3-4,9-10H2,1-2H3,(H2,19,21,22)(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSGHVHNVXKTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCCOC2=CC(=C(C=C2)S(=O)(=O)N)C)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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